

# Spectroscopic Data of 2,6-Dichloropyridine N-oxide: A Technical Guide

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## Compound of Interest

Compound Name: 2,6-Dichloropyridine N-oxide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dichloropyridine N-oxide**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization.

## Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,6-Dichloropyridine N-oxide**.

**Table 1:  $^1\text{H}$  NMR Data**

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------------|--------------|--------------------------|------------|
| 7.45                            | Doublet (d)  | 6.4                      | H-3, H-5   |
| 7.13                            | Triplet (t)  | 6.8                      | H-4        |

Solvent:  $\text{CDCl}_3$ , Frequency: 400 MHz<sup>[1]</sup>

**Table 2:  $^{13}\text{C}$  NMR Data (Predicted)**

While experimental  $^{13}\text{C}$  NMR data for **2,6-Dichloropyridine N-oxide** is not readily available in the searched literature, the following chemical shifts are predicted based on data from the

closely related compound, 2-chloropyridine N-oxide, and known substituent effects. The presence of a second chlorine atom at the 6-position is expected to have a minimal effect on the chemical shifts of C-3, C-4, and C-5, but will render C-2 and C-6 chemically equivalent.

| Chemical Shift ( $\delta$ ) ppm | Assignment |
|---------------------------------|------------|
| ~141                            | C-2, C-6   |
| ~127                            | C-4        |
| ~124                            | C-3, C-5   |

Note: These are estimated values.

### Table 3: IR Spectroscopy Data

| Wavenumber ( $\text{cm}^{-1}$ ) | Assignment                      |
|---------------------------------|---------------------------------|
| ~1600-1450                      | Aromatic C=C and C=N stretching |
| ~1250                           | N-O stretching                  |
| ~850-750                        | C-H out-of-plane bending        |
| ~750-650                        | C-Cl stretching                 |

Sample preparation: KBr pellet or thin film.

### Table 4: Mass Spectrometry Data (Predicted)

The mass spectrum of **2,6-Dichloropyridine N-oxide**, obtained by electron ionization (EI), is expected to show the following key fragments. The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.

| m/z         | Ion           | Notes   |
|-------------|---------------|---|
| 163/165/167 | $[M]^+$       | Molecular ion with characteristic 9:6:1 isotope pattern for two chlorine atoms. |
| 147/149/151 | $[M-O]^+$     | Loss of oxygen atom.  |
| 112/114     | $[M-O-Cl]^+$  | Loss of oxygen and one chlorine atom.   |
| 77          | $[C_5H_3N]^+$ | Pyridine radical cation.  |

## Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A solution of **2,6-Dichloropyridine N-oxide** (approximately 5-10 mg) is prepared by dissolving the compound in deuterated chloroform ( $CDCl_3$ , ~0.7 mL) in a standard 5 mm NMR tube.

**Instrumentation and Data Acquisition:**  $^1H$  and  $^{13}C$  NMR spectra are recorded on a 400 MHz NMR spectrometer.

- $^1H$  NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- $^{13}C$  NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of  $CDCl_3$  (77.16 ppm).

### Infrared (IR) Spectroscopy

**Sample Preparation (KBr Pellet Method):** A small amount of **2,6-Dichloropyridine N-oxide** (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg) in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

**Instrumentation and Data Acquisition:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The KBr pellet is placed in the sample holder, and the spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

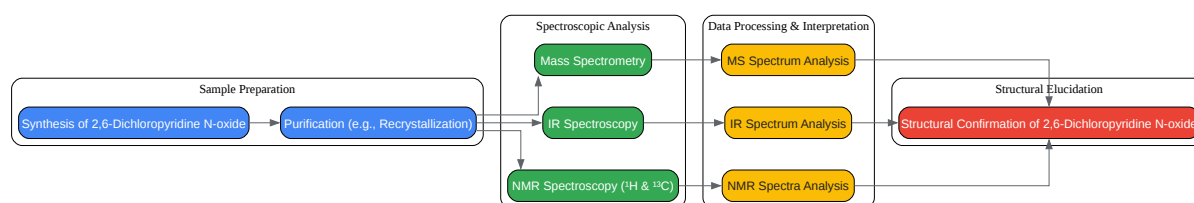
## Mass Spectrometry (MS)

**Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). Electron ionization (EI) is used as the ionization method, with a standard electron energy of 70 eV.

**Instrumentation and Data Acquisition:** A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio ( $m/z$ ). The mass spectrum is recorded, showing the relative abundance of each fragment ion.

## Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of **2,6-Dichloropyridine N-oxide**.



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Spectroscopic analysis workflow for **2,6-Dichloropyridine N-oxide**.

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## References

- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
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